molecular formula C6H6FNO5S B2910127 Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate CAS No. 2309469-10-9

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2910127
CAS No.: 2309469-10-9
M. Wt: 223.17
InChI Key: LMSHRTOFGBTSIO-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate is a fluorinated oxazole derivative characterized by a fluorosulfonylmethyl substituent at the 5-position of the oxazole ring and a methyl ester group at the 3-position. The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing moiety, which enhances electrophilic reactivity and stability under acidic conditions. This compound is likely utilized as a versatile intermediate in medicinal chemistry, agrochemicals, or materials science, given the utility of oxazole cores in bioactive molecules .

Properties

IUPAC Name

methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSHRTOFGBTSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(chloromethyl)-1,2-oxazole-3-carboxylate with fluorosulfonic acid in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonylmethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted oxazole derivatives.

    Oxidation Reactions: Products include sulfonic acid derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorosulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -CH₂SO₂F C₆H₅FNO₅S ~223.17* High electrophilicity; potential use in sulfonylation reactions or as a fluorinated building block.
Allyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate -CH₂Br C₈H₈BrNO₃ 246.06 Bromomethyl group enables nucleophilic substitution (e.g., Suzuki coupling).
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate -CH₂OCH₃ C₇H₉NO₄ 171.15 Enhanced solubility in polar solvents; used in peptide mimetics.
Methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate -C₆H₄F C₁₁H₈FNO₃ 221.18 Aromatic fluorination improves metabolic stability in drug candidates.
Methyl 5-(trimethylsilyl)-1,2-oxazole-3-carboxylate -Si(CH₃)₃ C₈H₁₃NO₃Si 199.28 Steric bulk from Si(CH₃)₃ enhances thermal stability; used in silicon-based polymers.
Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate -C₆H₃F₂ C₁₁H₇F₂NO₃ 239.18 Di-fluorination increases lipophilicity for CNS-targeting drugs.
Methyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate -C₄H₃S (thiophene) C₉H₇NO₃S 209.22 Thiophene moiety enables π-stacking interactions in materials chemistry.
Methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate -C₃H₅ (cyclopropyl) C₈H₉NO₃ 167.16 Cyclopropyl group improves rigidity and bioavailability in drug design.

Notes:

  • *Estimated molecular weight for this compound based on analogous structures.
  • Fluorosulfonylmethyl derivatives are rare in the literature, but analogous sulfonyl fluorides (e.g., compound 19 in ) highlight their synthetic utility in forming stable sulfonamides or sulfonic esters .

Key Research Findings and Trends

Reactivity: The fluorosulfonylmethyl group’s strong electron-withdrawing nature facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), a feature less pronounced in methoxymethyl or alkyl-substituted analogs . Bromomethyl derivatives (e.g., Allyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate) are preferred for cross-coupling reactions, whereas fluorosulfonylmethyl groups may favor electrophilic pathways .

Spectroscopic Characterization :

  • ¹⁹F NMR and IR spectroscopy are critical for confirming fluorosulfonyl group incorporation, as seen in related fluorinated esters (). Trimethylsilyl-substituted oxazoles show distinct Si-CH₃ peaks in ¹H NMR .

Applications :

  • Pharmaceuticals : Fluorophenyl and difluorophenyl analogs are explored for kinase inhibition due to their ability to occupy hydrophobic pockets .
  • Materials Science : Thiophene-containing oxazoles (e.g., ) are used in organic semiconductors .

Biological Activity

Methyl 5-(fluorosulfonylmethyl)-1,2-oxazole-3-carboxylate is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6FNO4S\text{C}_6\text{H}_6\text{F}\text{N}\text{O}_4\text{S} and a molecular weight of approximately 209.15 g/mol. The compound features a methyl ester at the carboxylate position and a fluorosulfonyl group, which contribute to its reactivity and potential for various applications in medicinal chemistry and organic synthesis .

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its antimicrobial properties and potential as a therapeutic agent. The following sections summarize key findings:

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus faecium and Escherichia coli, with inhibitory concentrations (ID50) reported in the nanomolar range .

CompoundTarget OrganismID50 (M)
3-oxa-FUS. faecium9×1089\times 10^{-8}
E. coli1×1071\times 10^{-7}
3-oxathymineL-1210 cells1×1051\times 10^{-5}

The rapid hydrolysis of these compounds in growth media is a critical factor influencing their biological effectiveness .

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of specific enzymes. Studies have shown that related oxazole-based compounds can inhibit prolyl oligopeptidase (PREP), an enzyme implicated in various neurodegenerative diseases. The IC50 values for some oxazole derivatives were found to be in the low nanomolar range, indicating potent inhibitory effects .

CompoundEnzyme TargetIC50 (nM)
HUP-55PREP5
Enantiomer of HUP-55PREP1660

This highlights the potential therapeutic applications of this compound in treating conditions such as Alzheimer's disease.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing this compound involved multi-step organic reactions that yielded high-purity compounds suitable for biological testing. The evaluation included assessing the compound's stability and reactivity under physiological conditions, which are crucial for its potential use as a drug candidate .

Case Study 2: Biological Testing in Model Organisms

In vivo studies using transgenic mouse models of Parkinson's disease evaluated the efficacy of oxazole derivatives in neurological contexts. These studies indicated that compounds with similar structures could penetrate the blood-brain barrier effectively, suggesting that this compound may also possess this capability .

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